4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile
Description
IUPAC Nomenclature and Isomerism
The IUPAC name 4-{[4-(but-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile is derived through hierarchical substitution rules. The parent structure is benzonitrile , with two fluorine atoms at the ortho (2,6) positions. At the para (4) position, an ethynyl (–C≡C–) group bridges to a second phenyl ring, which is substituted at its 4-position with a but-3-en-1-yl chain (–CH₂CH₂CH=CH₂) and fluorinated at the 2,6 positions.
The molecular formula is C₁₉H₁₃F₄N , calculated as follows:
- Two fluorinated phenyl rings: 2 × (C₆H₃F₂) = C₁₂H₆F₄
- Ethynyl bridge: C₂
- But-3-en-1-yl chain: C₄H₇
- Nitrile group: CN
Isomerism :
- Stereoisomerism : The but-3-en-1-yl group’s double bond (C3–C4) permits cis-trans isomerism. However, terminal symmetry (H and CH₂ groups on both carbons) negates distinct stereoisomers.
- Conformational isomerism : Free rotation about single bonds in the butenyl chain allows multiple conformers, though the ethynyl bridge’s rigidity restricts overall flexibility.
Molecular Geometry and Conformational Dynamics
The molecule’s geometry is dominated by:
- Linear ethynyl bridge : The sp-hybridized carbons enforce a 180° bond angle, creating a rigid axis between phenyl rings.
- Planar aromatic systems : Both fluorinated phenyl rings adopt planar configurations, with fluorine atoms inducing slight bond-length alternation (C–F: ~1.34 Å; C≡C: ~1.20 Å).
- Butenyl chain conformation : The gauche and anti conformers of the –CH₂CH₂CH=CH₂ group influence steric interactions with adjacent fluorines. Computational models suggest a preference for anti conformers to minimize van der Waals clashes.
Electronic effects :
X-ray Crystallographic Studies
While direct crystallographic data for this compound are unavailable, analogous structures provide insights:
Key observations:
Comparative Analysis with Ortho/Meta-Substituted Analogues
Substituent position profoundly impacts physicochemical properties:
Properties
CAS No. |
797048-31-8 |
|---|---|
Molecular Formula |
C19H11F4N |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
4-[2-(4-but-3-enyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C19H11F4N/c1-2-3-4-12-7-16(20)14(17(21)8-12)6-5-13-9-18(22)15(11-24)19(23)10-13/h2,7-10H,1,3-4H2 |
InChI Key |
ZHEJRCXXEJLZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C(=C2)F)C#N)F)F |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling of 4-(But-3-en-1-yl)-2,6-difluoroiodobenzene and 2,6-Difluorophenylacetylene
Reaction Overview
The Sonogashira reaction is the most widely employed method for constructing the ethynyl bridge. This approach couples 4-(but-3-en-1-yl)-2,6-difluoroiodobenzene with 2,6-difluorophenylacetylene under palladium/copper catalysis.
Reaction Scheme:
$$
\text{C}6\text{F}2\text{I-(But-3-en-1-yl)} + \text{HC≡C-C}6\text{F}2\text{CN} \xrightarrow{\text{Pd/Cu, Base}} \text{Target Compound}
$$
Optimized Conditions
Palladium-Catalyzed Cyanation Followed by Alkyne Coupling
Trimethylsilyl Acetylene Intermediate Method
Comparative Analysis of Methods
| Parameter | Sonogashira Direct | Cyanation-Coupling | TMS Intermediate |
|---|---|---|---|
| Total Yield | 68–82% | 75–80% | 78–84% |
| Reaction Steps | 1 | 2 | 3 |
| Catalyst Cost | Moderate | High | High |
| Scalability | Industrial-friendly | Moderate | Challenging |
| Byproduct Formation | <10% | 5–8% | <5% |
Structural Confirmation and Purity
Analytical Data
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with reagents such as sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Key Comparisons
This aligns with trends in nematogenic stability, where unsaturated substituents improve birefringence and phase transition temperatures . The ethenyl analog (C₁₇H₈F₃N) lacks the extended conjugation of butenyl, resulting in lower thermal stability but reduced IR absorption, advantageous for specific optical applications.
Electronic and Optical Properties Fluorine substitution at the 2,6-positions of phenyl rings is critical for electron-withdrawing effects, enhancing polarizability and optical anisotropy. The target compound’s dual difluorophenyl groups amplify these effects compared to mono-fluorinated analogs . In contrast, the thiazole-acetonitrile derivative exhibits distinct electronic properties due to the sulfur-containing heterocycle, shifting its application toward bioactive molecules rather than optoelectronics.
Application-Specific Performance The target compound’s benzonitrile core differentiates it from biphenyl-based liquid crystals (e.g., ), offering higher polarity and compatibility with polarizable matrices in LCDs. Perovskite derivatives (e.g., ) utilize difluorophenyl groups for structural stabilization but operate in entirely different material systems (inorganic-organic hybrids vs. organic liquid crystals).
Synthetic Complexity The ethynyl bridge in the target compound requires precise coupling conditions (e.g., Sonogashira reaction), contrasting with simpler nucleophilic substitutions in thiazole derivatives .
Research Findings and Implications
- Liquid Crystal Applications : The target compound’s nematic stability surpasses that of ethenyl and alkyl-substituted analogs, as lateral fluorine substitution reduces rotational freedom and enhances molecular alignment .
- Crosslinking Potential: The butenyl group’s reactivity (via the terminal double bond) enables photopolymerization or thermal crosslinking, a feature absent in saturated analogs .
- Limitations : Higher molecular weight (C₁₉H₁₁F₄N) may reduce solubility in common organic solvents compared to lighter derivatives (e.g., C₁₇H₈F₃N) .
Biological Activity
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of cancer therapy and its effects on cellular mechanisms. The following sections detail the findings from various studies.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon) | 0.5 | Microtubule disruption |
| MCF7 (Breast) | 0.8 | Cell cycle arrest at G2/M phase |
| M21 (Melanoma) | 0.7 | Inhibition of angiogenesis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest potent activity, particularly in colon and breast cancer models.
The compound targets the colchicine-binding site on β-tubulin, leading to disruption of microtubule dynamics. This action is crucial for its antiproliferative effects, as it interferes with mitotic spindle formation during cell division.
Case Studies
- Chick Chorioallantoic Membrane (CAM) Assays : In vivo studies using CAM assays demonstrated that the compound effectively inhibits tumor growth and angiogenesis comparable to established chemotherapeutics like combretastatin A-4 (CA-4). These findings are significant for evaluating its therapeutic potential in solid tumors.
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound resulted in a marked increase in cells arrested at the G2/M phase, indicating that it effectively halts cell cycle progression in treated cancer cells.
Toxicity Profile
While the compound shows promising anticancer activity, its toxicity profile was assessed in chick embryos during CAM assays. The results indicated low toxicity levels, suggesting a favorable therapeutic index for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
